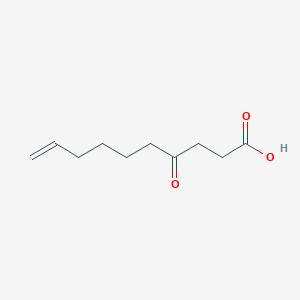
4-Oxodec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxodec-9-enoic acid, also known as 9-oxo-2(E)-decenoic acid, is an unsaturated ketocarboxylic acid. This compound is notable for its role as a pheromone secreted by the queen bee of the honeybee species Apis mellifera. It functions as a sex attractant that stimulates the olfactory receptors of male drones and plays a crucial role in regulating the colony’s social structure by inhibiting the development of ovaries in worker bees .
Preparation Methods
4-Oxodec-9-enoic acid can be synthesized starting from azelaic acid. An efficient synthesis route involves starting from diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation. The double bond is oxidized to the aldehyde with osmium tetroxide and sodium periodate in aqueous tert-butanol. The acid group is introduced by condensation with malonic acid .
Chemical Reactions Analysis
4-Oxodec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon. Common reagents used in these reactions include osmium tetroxide, sodium periodate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Oxodec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: The compound is studied for its role in regulating the social structure of honeybee colonies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in modulating reproductive functions.
Industry: It is used in the production of pheromone-based pest control agents.
Mechanism of Action
The mechanism by which 4-Oxodec-9-enoic acid exerts its effects involves binding to olfactory receptors in male drones, stimulating their attraction to the queen bee. Additionally, it inhibits the development of ovaries in worker bees by affecting their endocrine system. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence the nervous system and hormonal regulation .
Comparison with Similar Compounds
4-Oxodec-9-enoic acid is similar to other unsaturated ketocarboxylic acids, such as 9-hydroxydecenoic acid. it is unique in its dual role as a sex attractant and an inhibitor of ovary development in worker bees. Similar compounds include:
9-Hydroxydecenoic acid: Another pheromone secreted by queen bees, which works in conjunction with this compound to regulate the colony’s social structure.
Oleic acid: An unsaturated fatty acid with different biological functions but similar chemical properties.
Properties
CAS No. |
529508-00-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-oxodec-9-enoic acid |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2H,1,3-8H2,(H,12,13) |
InChI Key |
FTPWJGVRXGRCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


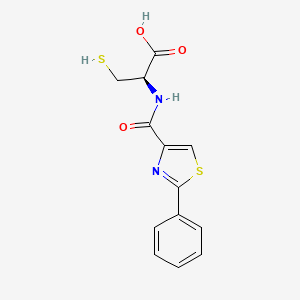
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
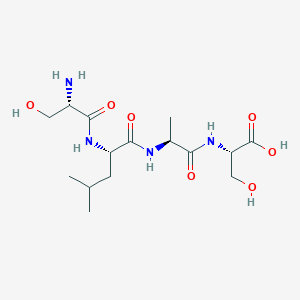
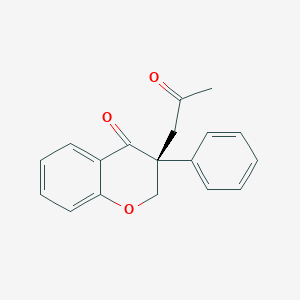

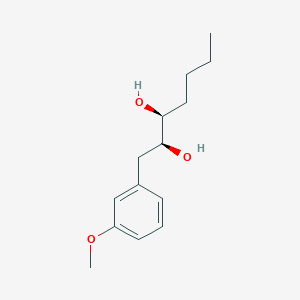
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
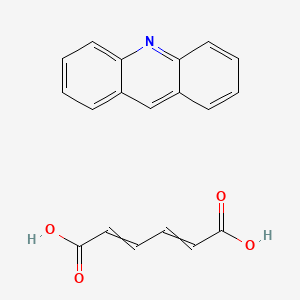
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
